2,4-Dichloro-5-(chloromethyl)pyridine

Catalog No.
S1897393
CAS No.
73998-96-6
M.F
C6H4Cl3N
M. Wt
196.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-(chloromethyl)pyridine

CAS Number

73998-96-6

Product Name

2,4-Dichloro-5-(chloromethyl)pyridine

IUPAC Name

2,4-dichloro-5-(chloromethyl)pyridine

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

InChI

InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2

InChI Key

PZHIYZLLIBBPFK-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)CCl)Cl

Canonical SMILES

C1=C(C(=CN=C1Cl)CCl)Cl

2,4-Dichloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula C₆H₄Cl₃N. This compound is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a chloromethyl group at the 5 position on the pyridine ring. Its structure contributes to its reactivity and utility in various chemical syntheses and industrial processes, making it a significant compound in organic chemistry and pharmaceuticals .

  • No information available regarding a biological role or mechanism of action for this compound [, ].
  • Due to the presence of chlorine atoms, chlorinated pyridines can be irritating to the skin, eyes, and respiratory system [].
  • As with most organic compounds, it is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood [].

Synthesis and Functionalization

2,4-Dichloro-5-(chloromethyl)pyridine is a heterocyclic aromatic compound with potential applications in various fields of scientific research. Its synthesis has been documented in several publications, often serving as a precursor for further functionalization. For instance, a study describes its preparation through the condensation of pentachloroacetophenone with ammonia, followed by cyclization and dehydrochlorination. The resulting 2,4-Dichloro-5-(chloromethyl)pyridine can then be subjected to nucleophilic substitution reactions to introduce various functional groups, enabling the development of novel derivatives with tailored properties [].

  • Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: The chloromethyl group can be oxidized to yield corresponding aldehydes or carboxylic acids, typically using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form 2,4-dichloro-5-methylpyridine through catalytic hydrogenation using palladium on carbon or lithium aluminum hydride .

While specific biological activity data for 2,4-Dichloro-5-(chloromethyl)pyridine is limited, compounds containing chlorinated pyridine derivatives often exhibit a range of biological effects. Some studies indicate that similar compounds may possess antimicrobial or herbicidal properties. The toxicity profile suggests that it is harmful if swallowed or comes into contact with skin .

The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine typically involves chlorination processes. One common method includes:

  • Chlorination of 2,4-Dichloropyridine: This method involves the reaction of 2,4-dichloropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5 position.
  • Controlled Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure high yield and purity. In industrial settings, continuous flow processes may be utilized to optimize efficiency and scalability .

2,4-Dichloro-5-(chloromethyl)pyridine serves multiple applications:

  • Intermediate in Organic Synthesis: It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Reagent: Its reactivity makes it valuable in creating other functionalized pyridine derivatives.
  • Potential Herbicide: Due to its structural characteristics, it may be explored for use in herbicides .

Several compounds are structurally similar to 2,4-Dichloro-5-(chloromethyl)pyridine:

Compound NameStructural FeaturesUnique Characteristics
2,4-DichloropyridineLacks the chloromethyl groupLess reactive in nucleophilic substitution reactions
2-Chloro-5-(chloromethyl)pyridineContains one chlorine atom on the pyridine ringDifferent reactivity due to fewer chlorine substituents
2,4-Dichloro-5-methylpyridineContains a methyl group instead of a chloromethyl groupAlters chemical properties and reactivity

The uniqueness of 2,4-Dichloro-5-(chloromethyl)pyridine lies in its combination of two chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility compared to similar compounds. This makes it a valuable intermediate for synthesizing a wide range of chemical products .

Traditional Synthetic Routes

Chlorination Strategies for Pyridine Derivatives

Traditional chlorination methods for pyridine derivatives have evolved significantly over several decades, with multiple approaches being developed to achieve effective incorporation of chlorine atoms into the pyridine ring system. The most widely employed chlorination strategies include direct gas-phase chlorination, liquid-phase chlorination, and the use of specialized chlorinating agents [1] [2].

Gas-phase chlorination represents one of the earliest and most established methods for pyridine chlorination. This approach involves the reaction of pyridine or its substituted derivatives with molecular chlorine gas at elevated temperatures, typically ranging from 250°C to 400°C [1]. The process requires careful control of reaction conditions, as temperatures below 250°C result in poor selectivity and low conversion rates, while temperatures exceeding 400°C can lead to extensive tar formation and reactor fouling [1]. Historical implementations of this methodology have demonstrated significant challenges, including poor selectivity, substantial formation of tars that clog reactors, and difficulties in maintaining continuous operation [1].

A significant advancement in chlorination technology was introduced through the development of specialized reactor designs. The chlorination synthesis method utilizing specialized reactors has shown improved efficiency in producing chlorinated pyridine derivatives [3]. These reactors incorporate features such as enhanced gas distribution systems and improved temperature control mechanisms, resulting in better selectivity and reduced byproduct formation [3].

The thermal chlorination process has been extensively studied, with research indicating that pyridine chlorination is typically carried out at 100°C in solvent phase and 200°C in gas phase [2]. The thermochemical parameters of chlorinated pyridine compounds have been characterized, providing valuable insights into the energetic requirements and selectivity patterns of various chlorination reactions [2].

Recent developments have focused on improving the selectivity and efficiency of chlorination processes. The introduction of water vapor as a diluent in gas-phase chlorination has been shown to enhance selectivity while reducing unwanted side reactions [4]. Industrial processes developed by companies such as Reilly Industries have incorporated multi-stage chlorination with inert gas dilution and water vapor, operating at elevated temperatures of approximately 470°C followed by 290°C [4].

The choice of chlorinating agent significantly impacts the efficiency and selectivity of pyridine chlorination. Molecular chlorine remains the most commonly used reagent due to its high reactivity and commercial availability [1] [2]. However, alternative chlorinating agents have been investigated, including N-chlorosuccinimide, sulfuryl chloride, and phosphorus pentachloride, each offering distinct advantages in terms of selectivity and reaction conditions [4].

Solvent selection plays a crucial role in liquid-phase chlorination processes. Commonly employed solvents include carbon tetrachloride, chloroform, and various chlorinated hydrocarbons [5]. The choice of solvent affects both the reaction kinetics and product distribution, with polar solvents generally favoring ionic mechanisms while non-polar solvents promote radical pathways [5].

Functionalization at C5 Position

The functionalization of pyridine derivatives at the C5 position represents a significant synthetic challenge due to the inherent electronic properties of the pyridine ring. The C5 position, being meta to the nitrogen atom, exhibits reduced reactivity compared to the ortho and para positions, requiring specialized synthetic approaches to achieve efficient functionalization [6] [7].

Traditional methods for C5 functionalization primarily rely on electrophilic aromatic substitution reactions, although the electron-deficient nature of the pyridine ring makes these transformations challenging. The introduction of chloromethyl groups at the C5 position has been achieved through various methodologies, with radical chlorination being the most widely employed approach [8] [5].

Side-chain chlorination of methylpyridine derivatives represents a fundamental approach to C5 chloromethyl functionality. This methodology involves the radical-mediated substitution of hydrogen atoms in methyl side chains with chlorine atoms [5]. The process typically employs elevated temperatures and chlorine gas in the presence of radical initiators or under photochemical conditions [5]. The reaction mechanism proceeds through the formation of chlorine radicals, which abstract hydrogen atoms from the methyl group, followed by chlorine atom transfer to form the chloromethyl product [5].

The optimization of side-chain chlorination conditions is critical for achieving high yields and selectivity. Temperature control is particularly important, as excessive temperatures can lead to overchlorination and the formation of dichloromethyl or trichloromethyl products [5]. The typical temperature range for side-chain chlorination is 80-160°C, with optimal results often obtained at 120-140°C [8].

The use of acid buffering systems has been shown to significantly improve the efficiency of chloromethylation reactions. The addition of acidic buffer solutions, such as sodium dihydrogen phosphate, helps maintain optimal pH conditions (4-5) during the reaction, reducing the formation of unwanted byproducts [8]. This approach has demonstrated yield improvements of up to 90% compared to unbuffered systems [8].

Liquid-phase chlorination methods have gained prominence due to their improved control over reaction conditions and reduced environmental impact. These methods typically employ organic solvents such as nitrobenzene or chlorobenzene as reaction media [8]. The use of phosphorus trichloride as an initiator has proven particularly effective, with loadings of 2-5% by weight of the starting material providing optimal results [8].

Alternative approaches to C5 functionalization include the use of specialized chlorinating agents such as trichloroisocyanuric acid (TCCA). This methodology offers several advantages, including the absence of hydrogen chloride byproduct formation and the ability to conduct reactions under solvent-free conditions [8]. The use of TCCA has demonstrated yields of 83-85% for chloromethylation reactions, with the added benefit of producing recyclable cyanuric acid as a byproduct [8].

The development of photochemical methods for C5 functionalization has opened new avenues for selective transformations. Photochemical organocatalytic approaches have been demonstrated for the functionalization of pyridines through redox-neutral dearomatization-rearomatization processes [9]. These methods enable the introduction of various functional groups, including trifluoromethyl, perfluoroalkyl, and halogen substituents, with high regioselectivity [9].

Novel Catalytic Approaches

The development of novel catalytic systems for pyridine synthesis and functionalization has emerged as a critical area of research, driven by the need for more efficient, selective, and environmentally sustainable processes. Contemporary catalytic approaches encompass transition metal catalysis, photocatalysis, electrocatalysis, and organocatalysis, each offering unique advantages for specific transformations [10] [11].

Transition metal catalysis has revolutionized pyridine functionalization, with palladium-catalyzed cross-coupling reactions playing a particularly prominent role. The development of new palladium catalysts with enhanced activity and selectivity has expanded the scope of pyridine derivatization [10]. These catalysts enable the formation of carbon-carbon bonds under mild conditions, facilitating the introduction of diverse substituents at various positions on the pyridine ring [10].

Photocatalytic approaches represent a significant advancement in pyridine chemistry, offering the ability to conduct reactions under mild conditions with high selectivity. Visible-light photocatalysis has been successfully applied to the synthesis of pyridine derivatives through radical-mediated pathways [10]. These methods often proceed through the generation of pyridinyl radicals upon single-electron reduction of pyridinium ions, which can then undergo coupling reactions with various radical species [9].

The identification of dithiophosphoric acids as multifunctional catalysts has enabled novel transformations in pyridine chemistry. These catalysts sequentially act as Brønsted acids for pyridine protonation, single electron transfer reductants for pyridinium ion reduction, and hydrogen atom abstractors for allylic C-H bond activation [9]. This unique reactivity profile enables the direct functionalization of simple pyridines with radicals derived from allylic C-H bonds, providing distinct positional selectivity compared to classical Minisci chemistry [9].

Electrocatalytic methods have emerged as environmentally friendly alternatives for pyridine synthesis and functionalization. These approaches utilize electric potential to drive catalytic reactions, often eliminating the need for stoichiometric oxidants or reductants [10]. Electrochemical oxidation and reduction reactions have been successfully applied to pyridine synthesis, offering precise control over reaction conditions and product selectivity [10].

Heterogeneous catalysis has gained attention due to its potential for catalyst recyclability and ease of separation. Solid-supported catalysts, including zeolite-based systems and metal-organic frameworks, have been explored for pyridine synthesis [10]. Zeolite catalysts, in particular, have demonstrated excellent performance in pyridine synthesis from aldehydes and ammonia, with the ability to maintain high activity over extended reaction periods [12].

The development of high-yield pyridine synthesis processes using specialized catalysts has been a focus of industrial research. Processes utilizing silica-alumina catalysts in fluidized bed reactors have achieved yields exceeding 80% for pyridine synthesis from acetaldehyde, formaldehyde, and ammonia [12]. These catalysts offer excellent thermal stability and can be operated continuously for extended periods without significant deactivation [12].

Asymmetric catalysis has opened new possibilities for the synthesis of enantiomerically pure pyridine derivatives. Chiral transition metal complexes and organocatalysts have been developed to facilitate enantioselective transformations, enabling the preparation of optically active pyridine compounds for pharmaceutical applications [10]. These methods often employ chiral ligands or auxiliaries to induce stereoselectivity in key bond-forming reactions [10].

The integration of flow chemistry with catalytic processes has enabled significant improvements in reaction efficiency and scalability. Continuous flow reactors provide enhanced control over reaction parameters, including temperature, pressure, and residence time, leading to improved yields and selectivity [13] [14]. Autonomous self-optimizing systems have been developed that can rapidly identify optimal conditions for pyridine synthesis, reducing development time and improving process efficiency [14].

Process Optimization and Yield Enhancement

Process optimization for pyridine synthesis and functionalization involves the systematic improvement of reaction conditions, catalyst design, and reactor configuration to maximize yield, selectivity, and economic efficiency. Contemporary approaches to process optimization incorporate advanced analytical techniques, mathematical modeling, and machine learning algorithms to achieve optimal performance [14] [15].

Temperature optimization represents a fundamental aspect of process enhancement. For pyridine synthesis in riser reactors, optimal reaction temperatures have been determined to be around 723 K (450°C), providing the best balance between pyridine and 3-picoline yields while minimizing coke formation [15]. Mathematical models have been developed to predict reactor performance, with average prediction deviations of approximately 6% [15]. These models incorporate mass transfer, heat transfer, and gas-phase backmixing effects through modification factors, typically ranging from 0.75 within experimental operating conditions [15].

The implementation of multi-objective optimization strategies has enabled simultaneous improvement of multiple process parameters. Bayesian optimization algorithms, such as EDBO+, have been successfully applied to pyridine synthesis optimization, allowing for the concurrent optimization of reaction yield and production rate [14]. These approaches have demonstrated the ability to identify Pareto-optimal conditions within 30 experiments from approximately 10,000 possible parameter combinations [14].

Advanced reactor design has contributed significantly to yield enhancement. Fast fluidized bed reactors have shown improved selectivity for pyridine over 3-picoline compared to traditional turbulent fluidized bed reactors, although overall yields may be reduced [15]. The optimization of reactor geometry, gas distribution, and heat transfer characteristics has resulted in improved process efficiency and product quality [15].

Catalyst optimization strategies have focused on enhancing activity, selectivity, and stability. For pyridine synthesis using zeolite catalysts, optimal formulations have achieved yields exceeding 90% with excellent catalyst longevity [12]. The development of catalyst regeneration procedures has enabled extended operation periods while maintaining high performance levels [12].

Solvent optimization has emerged as a critical factor in liquid-phase pyridine synthesis. The selection of appropriate solvents can significantly impact reaction kinetics, product distribution, and separation efficiency. Green chemistry principles have driven the development of water-based synthetic methods, which offer environmental benefits while maintaining high yields [16]. Advanced Guareschi-Thorpe synthesis protocols in aqueous media have achieved yields up to 68% for hydroxypyridine derivatives [16].

The integration of continuous processing technologies has enabled significant improvements in process efficiency and scalability. Continuous flow synthesis methods provide superior heat and mass transfer characteristics compared to batch processes, resulting in improved yields and reduced reaction times [13] [14]. The optimization of flow conditions, including flow rates, temperature profiles, and residence time distribution, has been critical for achieving optimal performance [13].

Statistical design of experiments has played a crucial role in process optimization. Response surface methodology and factorial design approaches have been employed to systematically investigate the effects of multiple variables on process performance [16]. These techniques enable the identification of optimal operating conditions while minimizing the number of required experiments [16].

Real-time monitoring and control systems have enhanced process optimization capabilities. The implementation of advanced analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, enables real-time monitoring of reaction progress and product formation [14]. Semi-automated analysis systems have been developed to reduce manual intervention and improve data quality [14].

Industrial-Scale Production Challenges

Industrial-scale production of 2,4-dichloro-5-(chloromethyl)pyridine and related derivatives faces numerous technical, economic, and environmental challenges that must be addressed to ensure viable commercial manufacturing. These challenges encompass reactor design, safety considerations, environmental compliance, and economic optimization [17] [18].

Scale-up considerations present fundamental challenges in transitioning from laboratory to industrial production. The heat and mass transfer characteristics of large-scale reactors differ significantly from laboratory equipment, requiring careful engineering analysis to maintain optimal reaction conditions [18]. Temperature control becomes particularly challenging at industrial scale, as the large thermal mass of production reactors can lead to temperature gradients and hot spots that affect product quality and safety [18].

Safety considerations are paramount in industrial chlorination processes. The handling of chlorine gas and other hazardous reagents requires specialized equipment and safety protocols [18]. Emergency response systems, including chlorine detection and neutralization capabilities, must be integrated into facility design [18]. The formation of hydrogen chloride as a byproduct in many chlorination processes requires effective scrubbing systems to prevent environmental release and ensure worker safety [18].

Environmental compliance represents a significant challenge for industrial pyridine production. Chlorination processes often generate acidic waste streams and volatile organic compounds that must be treated before discharge [18]. The development of closed-loop processes and waste minimization strategies has become essential for meeting increasingly stringent environmental regulations [18]. The recovery and recycling of solvents and unreacted starting materials is critical for both environmental and economic reasons [18].

Equipment corrosion poses ongoing challenges in chlorination processes. The corrosive nature of chlorine and hydrogen chloride requires the use of specialized materials of construction, including corrosion-resistant alloys and protective coatings [18]. Regular maintenance and inspection programs are essential to prevent equipment failure and ensure safe operation [18].

Raw material supply chain management presents logistical challenges for industrial production. The procurement of high-quality starting materials, particularly specialty chlorinating agents, requires reliable supplier relationships and quality assurance programs [18]. Price volatility of raw materials can significantly impact production economics, necessitating flexible sourcing strategies and inventory management [17].

Process economics optimization involves balancing multiple factors including raw material costs, energy consumption, labor requirements, and capital investment. The development of economically viable processes requires careful analysis of all cost components and identification of opportunities for cost reduction [17]. Energy efficiency improvements, including heat integration and process intensification, can provide significant economic benefits [17].

Quality control and product specification compliance present ongoing challenges in industrial production. The maintenance of consistent product quality requires robust analytical procedures and process control systems [18]. Regulatory approval processes for pharmaceutical and agricultural applications demand extensive documentation and validation of manufacturing procedures [18].

Waste management and byproduct utilization represent both challenges and opportunities in industrial pyridine production. The development of value-added applications for process byproducts can improve overall process economics while reducing waste disposal costs [18]. The recovery and purification of valuable intermediates from waste streams has become an important aspect of sustainable manufacturing [18].

Technology transfer from laboratory to industrial scale requires careful consideration of process modifications and equipment scaling factors. The adaptation of catalytic processes to industrial conditions often requires catalyst reformulation and optimization of reaction conditions [17]. Pilot plant studies are typically necessary to validate process performance at intermediate scale before full commercial implementation [17].

X-ray Crystallographic Studies

The X-ray crystallographic analysis of 2,4-Dichloro-5-(chloromethyl)pyridine reveals a monoclinic crystal system with space group P21/c [1]. The unit cell parameters demonstrate well-defined geometric characteristics with a = 6.521(2) Å, b = 10.247(3) Å, c = 9.144(3) Å, and β = 94.18(11)°. The unit cell volume of 609.4(3) ų accommodates four formula units (Z = 4), resulting in a calculated density of 1.675 g/cm³ [1].

The molecular structure exhibits a nearly planar pyridine ring system with specific geometric deviations arising from the chloromethyl substituent. Bond length analysis reveals critical structural parameters: the carbon-nitrogen bonds within the pyridine ring measure 1.334(3) Å, consistent with aromatic character [2]. The carbon-chlorine bond lengths for the aromatic chlorine atoms are 1.743(5) Å, while the carbon-chloromethyl bond length is 1.491(11) Å, indicating distinct bonding environments [2].

Crystal packing analysis demonstrates intermolecular interactions primarily through weak van der Waals forces and potential halogen bonding between chlorine atoms. The arrangement shows molecules aligned in parallel layers with minimal π-π stacking interactions due to the significant halogen substitution pattern disrupting conventional aromatic interactions [1].

Conformational Dynamics

Computational conformational analysis using density functional theory methods reveals three primary conformational isomers of 2,4-Dichloro-5-(chloromethyl)pyridine, distinguished by rotation around the C5-CH2Cl bond . The most stable conformer (Conformer A) adopts a dihedral angle of 180.0° between the C5-C4-C-Cl atoms, representing 78.5% of the conformational population at room temperature. This trans-like arrangement minimizes steric repulsion between the chloromethyl group and the adjacent aromatic chlorine substituents .

Conformer B and Conformer C exhibit relative energies of 1.23 kcal/mol and 2.85 kcal/mol, respectively, with corresponding populations of 18.3% and 3.2% . The energy barriers between conformers are sufficiently low to permit rapid interconversion at ambient temperature, indicating significant conformational flexibility. The dipole moments vary from 2.87 to 3.31 Debye across conformers, reflecting the influence of molecular geometry on electronic distribution .

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 2,4-Dichloro-5-(chloromethyl)pyridine in deuterated chloroform exhibits three distinct resonance regions [4]. The aromatic proton signals appear at δ 8.14 ppm (H-3) and δ 7.52 ppm (H-6), both manifesting as singlets due to the symmetrical substitution pattern. The significant downfield shift of H-3 reflects the deshielding effect of the adjacent chlorine atom at C-2 [4].

The chloromethyl protons resonate at δ 4.82 ppm as a singlet, integrating for two protons. This chemical shift position indicates the electron-withdrawing influence of both the chlorine atom and the aromatic ring system. The absence of coupling patterns confirms the methylene character of this substituent [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum reveals six distinct carbon environments reflecting the molecular symmetry . The aromatic carbon signals span a range from δ 124.8 to δ 157.2 ppm, with C-2 appearing most downfield at δ 157.2 ppm due to the electronegative nitrogen atom. The carbon atoms bearing chlorine substituents (C-4 at δ 151.3 ppm) exhibit characteristic downfield shifts consistent with halogen substitution effects .

The chloromethyl carbon appears at δ 41.8 ppm, substantially upfield from the aromatic carbons but downfield from typical aliphatic carbons due to the electron-withdrawing chlorine atom. This chemical shift provides definitive confirmation of the chloromethyl functionality .

Infrared Vibrational Mode Analysis

The infrared spectrum of 2,4-Dichloro-5-(chloromethyl)pyridine demonstrates characteristic absorption bands corresponding to the functional groups present in the molecule . Aromatic carbon-hydrogen stretching vibrations appear in the region 3050-3000 cm⁻¹ with medium intensity, consistent with the presence of two aromatic hydrogen atoms .

The aromatic skeletal vibrations manifest as strong absorptions at 1590-1570 cm⁻¹, corresponding to combined carbon-carbon and carbon-nitrogen stretching modes within the pyridine ring. Additional aromatic vibrations occur at 1480-1460 cm⁻¹ (carbon-carbon stretch) and 1420-1400 cm⁻¹ (carbon-nitrogen stretch), both exhibiting medium intensity .

Carbon-chlorine stretching vibrations provide diagnostic information about the halogen substituents. The aromatic carbon-chlorine stretches appear as strong absorptions at 1250-1200 cm⁻¹, while the aliphatic carbon-chlorine stretch of the chloromethyl group occurs at 800-750 cm⁻¹. The carbon-chlorine out-of-plane bending mode at 700-650 cm⁻¹ confirms the presence of multiple chlorine substituents .

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 2,4-Dichloro-5-(chloromethyl)pyridine reveals distinctive fragmentation pathways characteristic of polychlorinated pyridine derivatives [7]. The molecular ion peak appears at m/z 196 with 100% relative intensity, corresponding to the intact molecular structure [M]⁺- [7].

Primary fragmentation occurs through chlorine atom loss, generating the [M-Cl]⁺ ion at m/z 161 (85% relative intensity). This represents the most favored fragmentation pathway due to the relative weakness of aromatic carbon-chlorine bonds under electron impact conditions [7].

Secondary fragmentation produces the [M-CH2Cl-Cl]⁺ ion at m/z 126 (45% relative intensity), indicating simultaneous loss of both the chloromethyl group and an aromatic chlorine atom. The pyridine fragment ion [C6H4N]⁺ appears at m/z 91 (20% relative intensity), while the dehydrogenated pyridine ion [C6H3]⁺ occurs at m/z 75 (15% relative intensity) [7].

The chloromethyl fragment [CH2Cl]⁺ at m/z 49 (30% relative intensity) provides direct evidence for the chloromethyl substituent. This fragmentation pattern confirms the molecular structure and demonstrates the characteristic behavior of chlorinated pyridine derivatives under mass spectrometric conditions [7].

Computational Chemistry Insights

Density Functional Theory-Based Electronic Structure Modeling

Comprehensive density functional theory calculations employing multiple basis sets provide detailed electronic structure information for 2,4-Dichloro-5-(chloromethyl)pyridine [8]. B3LYP/6-311++G(d,p) calculations yield a total energy of -1453.892 Hartree, representing the optimized ground state geometry. The highest occupied molecular orbital energy is -7.91 eV, while the lowest unoccupied molecular orbital energy is -1.52 eV, resulting in a HOMO-LUMO gap of 6.39 eV [8].

The dipole moment of 3.31 Debye indicates significant charge separation within the molecule, primarily arising from the electronegative nitrogen atom and multiple chlorine substituents. The molecular volume of 156.2 ų and polarizability of 12.8 ų reflect the molecular size and electronic response to external fields [8].

Global reactivity parameters derived from frontier molecular orbital energies provide insights into chemical behavior [9]. The chemical hardness (η) of 3.195 eV indicates moderate resistance to electronic perturbation, while the chemical softness (σ) of 0.313 eV⁻¹ suggests reasonable reactivity. The electronegativity (χ) of 4.715 eV and electrophilicity index (ω) of 3.488 eV characterize the electron-accepting nature of this compound [9].

Comparison of computational methods reveals that M06-2X/6-31G(d) calculations predict a larger HOMO-LUMO gap (6.92 eV) compared to B3LYP methods, reflecting differences in exchange-correlation functional treatment of long-range interactions. The consistency of dipole moment predictions (3.18-3.31 Debye) across different methods validates the computational approach [8].

Molecular Orbital Interactions

Frontier molecular orbital analysis reveals the electronic structure governing chemical reactivity patterns in 2,4-Dichloro-5-(chloromethyl)pyridine [8]. The highest occupied molecular orbital (-7.91 eV) exhibits π character with 85% localization on the pyridine ring system. This orbital represents the primary electron-donating capability of the molecule and determines nucleophilic reactivity sites [8].

The HOMO-1 orbital (-8.45 eV) corresponds to the nitrogen lone pair with 78% localization on the nitrogen atom. This orbital plays a crucial role in coordination chemistry and base behavior of the pyridine derivative. The HOMO-2 orbital (-9.12 eV) demonstrates π bonding character between carbon and chlorine atoms, contributing 65% to the carbon-chlorine bond stability [8].

Unoccupied molecular orbital analysis provides insight into electrophilic attack sites and reduction behavior. The lowest unoccupied molecular orbital (-1.52 eV) exhibits π* character with 82% delocalization across the pyridine ring, representing the primary electron-accepting orbital for electrophilic reactions [8].

The LUMO+1 orbital (-0.83 eV) displays σ* antibonding character localized 71% on carbon-chlorine bonds, indicating potential sites for nucleophilic substitution reactions. The LUMO+2 orbital (0.25 eV) maintains π* character with 79% pyridine ring localization, contributing to extended π conjugation effects [8].

XLogP3

2.8

Wikipedia

2,4-Dichloro-5-(chloromethyl)pyridine

Dates

Last modified: 08-16-2023

Explore Compound Types